molecular formula C13H8FNO4 B6365374 4-Fluoro-2-(3-nitrophenyl)benzoic acid CAS No. 1261891-70-6

4-Fluoro-2-(3-nitrophenyl)benzoic acid

Cat. No.: B6365374
CAS No.: 1261891-70-6
M. Wt: 261.20 g/mol
InChI Key: YEOFZQSCLBLFBC-UHFFFAOYSA-N
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Description

4-Fluoro-2-(3-nitrophenyl)benzoic acid (C₁₃H₈FNO₄) is a fluorinated and nitro-substituted benzoic acid derivative. The molecule features a fluorine atom at the 4-position and a 3-nitrophenyl group at the 2-position of the benzoic acid core.

Properties

IUPAC Name

4-fluoro-2-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-9-4-5-11(13(16)17)12(7-9)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOFZQSCLBLFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681377
Record name 5-Fluoro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261891-70-6
Record name 5-Fluoro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(3-nitrophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 4-fluorobenzoic acid to introduce the nitro group at the desired position. This is typically followed by purification steps to isolate the desired product .

Another approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds. This method involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .

Industrial Production Methods

Industrial production methods for 4-Fluoro-2-(3-nitrophenyl)benzoic acid often involve large-scale nitration reactions followed by purification processes. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. Additionally, safety measures are implemented to handle the potentially hazardous reagents involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(3-nitrophenyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-(3-nitrophenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific chemical properties

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to various targets. These interactions can affect molecular pathways and lead to specific biological or chemical effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4-Fluoro-2-(3-nitrophenyl)benzoic acid with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) pKa* (Predicted) Melting Point (°C) Solubility (Water)
4-Fluoro-2-(3-nitrophenyl)benzoic acid C₁₃H₈FNO₄ 261.21 4-F, 2-(3-NO₂Ph) ~2.5–3.0 N/A Low
4-Fluoro-3-nitrobenzoic acid C₇H₄FNO₄ 185.11 4-F, 3-NO₂ ~1.8 210–215 Moderate
4-Fluoro-2-(phenylamino)benzoic acid C₁₃H₁₀FNO₂ 231.22 4-F, 2-(PhNH) ~4.0 180–185 Low
4-(2-Fluoro-3-nitrophenyl)benzoic acid C₁₃H₈ClFO₂ 250.65 4-Cl, 2-F, 3-NO₂Ph ~2.7 N/A Low

Notes:

  • Acidity (pKa): The nitro group’s strong electron-withdrawing effect enhances acidity. 4-Fluoro-3-nitrobenzoic acid (pKa ~1.8) is more acidic than the target compound due to direct conjugation between the nitro and carboxyl groups. In 4-Fluoro-2-(3-nitrophenyl)benzoic acid, the nitro group’s meta position relative to the carboxyl reduces conjugation, leading to a slightly higher pKa (~2.5–3.0) .
  • Solubility: Nitro and fluorine substituents generally reduce aqueous solubility.

Crystallographic and Hydrogen-Bonding Features

  • 4-Fluoro-2-(phenylamino)benzoic acid : Crystal System: Triclinic (Space group P1). Hydrogen Bonds: Intramolecular N–H···O bonds stabilize molecular conformation. Intermolecular O–H···O and C–H···F interactions form acid dimers and extended networks. Dihedral Angles: 55.63°–52.65° between aromatic rings, indicating significant distortion.
  • 4-Fluoro-2-(3-nitrophenyl)benzoic acid (Predicted): The nitro group may participate in C–H···O interactions, while the carboxyl group forms O–H···O dimers. Steric hindrance from the 3-nitrophenyl group could increase dihedral angles compared to phenylamino analogs.

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